1-(2-Chloro-1-cyclopentenyl)ethanol

Description

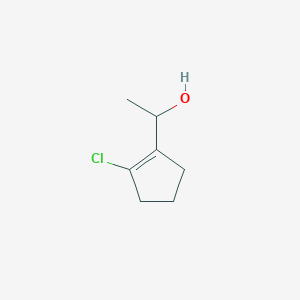

1-(2-Chloro-1-cyclopentenyl)ethanol is a chlorinated cyclopentenyl alcohol with the molecular formula C₇H₁₁ClO (inferred from structural analysis). It features a cyclopentenyl ring (a five-membered cyclic alkene) substituted with a chlorine atom at the 2-position and an ethanol moiety at the 1-position.

Properties

Molecular Formula |

C7H11ClO |

|---|---|

Molecular Weight |

146.61 g/mol |

IUPAC Name |

1-(2-chlorocyclopenten-1-yl)ethanol |

InChI |

InChI=1S/C7H11ClO/c1-5(9)6-3-2-4-7(6)8/h5,9H,2-4H2,1H3 |

InChI Key |

VEGJASQIFSKIMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(CCC1)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Chloro-1-cyclopentenyl)ethanol with structurally related compounds from the evidence, focusing on molecular features, reactivity, and applications:

Key Comparative Insights:

Structural and Electronic Differences: Cyclopentenyl vs. Phenyl Rings: The cyclopentenyl ring in the target compound introduces strain and higher reactivity compared to the aromatic phenyl rings in analogs like 1-(2-chlorophenyl)ethanol. This makes the target more susceptible to ring-opening reactions or electrophilic additions. Substituent Effects: The electron-withdrawing chloro group in the target and 1-(2-chlorophenyl)ethanol enhances the acidity of the hydroxyl group compared to the electron-donating ethyl substituent in 1-(2-ethylphenyl)cyclopentanol.

Reactivity and Applications: Biocatalysis: 1-(2-Chlorophenyl)ethanol is employed in NAD(P)H-dependent enzymatic reductions, highlighting its role in chiral synthesis . The target compound’s cyclopentenyl group may hinder similar biocatalytic pathways due to steric hindrance. Coordination Chemistry: The imino-methyl group in 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol enables metal coordination, a feature absent in the target compound .

Physical Properties :

- The target’s molecular weight (~154.6 g/mol) is lower than phenyl-substituted analogs (e.g., 156.6–237.7 g/mol), likely due to the smaller cyclopentenyl ring. This difference may influence solubility and volatility.

Notes on Limitations and Further Research

- Data Gaps: Direct experimental data on this compound (e.g., NMR, HPLC, or thermodynamic properties) are absent in the provided evidence. Comparisons rely on structural analogs.

- Synthetic Pathways : The strained cyclopentenyl ring in the target compound may require specialized synthetic methods (e.g., cyclization under high dilution) compared to phenyl-substituted analogs.

- Safety and Handling: Chlorinated cyclopentenols may exhibit higher toxicity compared to non-chlorinated derivatives; rigorous safety protocols are advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.